molecular formula C20H24ClNO B2860098 Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone CAS No. 1795471-50-9

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone

Cat. No. B2860098
CAS RN: 1795471-50-9
M. Wt: 329.87
InChI Key: GARJKMUUBOKHAV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a bicyclic heptene structure, an azepane ring, and a 4-chlorophenyl group . The bicyclic heptene structure is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis, involving reactions such as ring-closing metathesis or Diels-Alder reactions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a bicyclic heptene ring, an azepane ring, and a 4-chlorophenyl group . The exact 3D conformation would depend on the specific stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the double bond in the bicyclic heptene ring, which could undergo reactions such as hydrogenation or epoxidation . The azepane ring could potentially be modified through reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by factors such as its molecular weight, the presence of polar groups, and its overall shape . For example, the presence of the chlorophenyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Characterization

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone derivatives have been synthesized and characterized, highlighting their potential for various scientific applications. These derivatives were obtained through aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reactions, achieving yields greater than 60%. The compounds were thoroughly characterized using physical constants and spectral data, laying a foundation for their application in biological studies and materials science. (Thirunarayanan, 2016), (Thirunarayanan, 2015).

Biological Activities

These synthesized methanones exhibit promising antimicrobial, antioxidant, and insect antifeedant activities. They have been evaluated against a variety of bacterial and fungal species using DPPH radical scavenging methods and leaf disc bio-assay methods with 4th instar larvae Achoea Janata L, showcasing their potential in developing new antimicrobial and antioxidant agents, as well as in agricultural applications to control pest populations. (Thirunarayanan, 2016), (Thirunarayanan, 2015).

Material Science Applications

These derivatives also find applications in materials science, particularly in the synthesis and development of polymers with potential use in photoresist materials for 193 nm lithography processes. The research has extended into exploring various cycloaliphatic co- and terpolymers synthesized through different polymerization techniques, highlighting the versatile application of these bicyclic compounds in creating materials with varied glass transition temperatures and solubility profiles suitable for advanced manufacturing processes. (Okoroanyanwu et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . As with all chemicals, appropriate safety precautions should be taken when handling and disposing of this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, developing more efficient synthesis methods, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-chlorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJKMUUBOKHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone

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